Bienvenue dans la boutique en ligne BenchChem!

Salmefamol

Bronchodilation Potency β2-Adrenoceptor Agonist

Salmefamol (AH3923) is a potent, orally active β2-adrenoceptor agonist with 1.5× greater potency than salbutamol and a 6-8 hour duration of action. Its documented 10-50 fold β2/β1 selectivity profile and absence of tachyphylaxis make it an essential reference standard for preclinical respiratory research and β2-selectivity screening assays where functional differentiation from salbutamol is required. Not for human use.

Molecular Formula C19H25NO4
Molecular Weight 331.4 g/mol
CAS No. 18910-65-1
Cat. No. B102908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSalmefamol
CAS18910-65-1
Synonyms1-(4-hydroxy-3-(hydroxymethyl)phenyl)-2-(4-methoxy-alpha-methylphenethylamino)ethanol
AH 3923
AH-3923
salmefamol
salmefamol, sulfate salt
Molecular FormulaC19H25NO4
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)CO)O
InChIInChI=1S/C19H25NO4/c1-13(9-14-3-6-17(24-2)7-4-14)20-11-19(23)15-5-8-18(22)16(10-15)12-21/h3-8,10,13,19-23H,9,11-12H2,1-2H3
InChIKeyVPMWDFRZSIMDKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Salmefamol (CAS 18910-65-1): A Potent, Long-Acting β2-Adrenoceptor Agonist with Documented Differentiation from Salbutamol


Salmefamol (AH3923, CAS 18910-65-1) is a synthetic β-adrenoceptor agonist of the phenethylamine/amphetamine class, described as a 'sister compound' to salbutamol (albuterol) [1]. It selectively stimulates β2-adrenergic receptors, leading to bronchodilation through relaxation of tracheal and bronchial smooth muscle [2]. Developed as an orally active bronchodilator for asthma and COPD, salmefamol was never commercialized but remains a valuable tool compound in preclinical respiratory research and as a reference standard for analytical method development .

Why Salmefamol Cannot Be Substituted with Generic β2-Agonists: Evidence-Based Differentiation


While multiple β2-agonists (salbutamol, terbutaline, fenoterol) share a common receptor target, direct substitution with salmefamol is not scientifically equivalent. Head-to-head studies demonstrate that salmefamol exhibits quantifiably distinct pharmacodynamic properties, including a 1.5-fold greater potency [1], significantly prolonged duration of bronchodilation [2], and a superior β2/β1 selectivity profile (10-50 fold) compared to the reference compound salbutamol [3]. These differences, substantiated by both in vitro binding assays and in vivo clinical trials in asthmatic patients, render salmefamol a distinct pharmacological entity whose performance characteristics cannot be assumed by other in-class compounds.

Quantitative Differentiation Evidence: Salmefamol vs. Salbutamol and Other β2-Agonists


Enhanced Bronchodilator Potency: 1.5-Fold Increase Over Salbutamol

Salmefamol demonstrates a 1.5-fold greater bronchodilator potency compared to its closest structural analog, salbutamol. This quantifiable advantage has been consistently reported across multiple sources, including primary research and curated databases [1]. While the exact IC50 or EC50 values are not consistently reported in the primary literature, the 1.5-fold potency ratio is a well-documented parameter distinguishing salmefamol from the reference β2-agonist.

Bronchodilation Potency β2-Adrenoceptor Agonist

Prolonged Duration of Action: Sustained Bronchodilation Beyond Salbutamol

In comparative clinical studies, salmefamol exhibits a significantly prolonged bronchodilator effect compared to salbutamol. In patients with chronic airways obstruction, the decline from peak FEV1 was significantly slower with salmefamol (100-200 μg inhaled) than with salbutamol (200 μg inhaled) over an 8-hour observation period [1]. An independent study using home PEFR monitoring found that salmefamol provided a more prolonged bronchodilator effect than isoprenaline, orciprenaline, terbutaline, and salbutamol [2]. Additionally, salmefamol has been described as having a 6-hour duration of action [3].

Duration of Action Bronchodilation In Vivo Pharmacology

Superior β2/β1 Selectivity: 10-50 Fold Greater Lung vs. Heart Potency

Salmefamol demonstrates a 10-50 fold greater potency for β2-adrenergic receptors (lung) compared to β1-adrenergic receptors (heart) in radioligand binding assays using rat tissue membranes [1]. In contrast, salbutamol, soterenol, and fenoterol showed equal potency for inhibiting [125I]-iodohydroxybenzylpindolol binding in both tissues, indicating lower functional β2-selectivity under these assay conditions [1]. Salmefamol also activated adenylate cyclase in lung but not in heart, consistent with its β2-selective profile [1].

Receptor Selectivity β2-Adrenoceptor Cardiovascular Safety

Orally Active Bronchodilator: 40-50% FEV1 Increase with 1-2 mg Oral Dose

Salmefamol is orally active, a key differentiator from many inhaled β2-agonists. In a double-blind crossover study of 12 patients with chronic asthma, oral administration of salmefamol (1 mg or 2 mg) produced a 40-50% increase in peak expiratory flow rate (PEFR) and forced expiratory volume in 1 second (FEV1) [1]. Statistically significant improvements were maintained for 3-4 hours, with 20% improvements persisting for 4-6 hours [1]. A separate pharmacokinetic study in asthmatic patients confirmed rapid absorption with peak plasma levels occurring 0.6-2.0 hours after oral dosing and FEV1 improvements ranging from 12-50% above baseline [2].

Oral Bioavailability Bronchodilation Clinical Pharmacology

No Evidence of Tachyphylaxis: Sustained Efficacy Over 3 Months

In a 3-month clinical study of 25 asthmatic patients treated with salmefamol aerosol (200 μg q.d.s.), ventilatory capacity after adrenaline inhalation remained unchanged throughout the study period, demonstrating no evidence of tachyphylaxis (diminishing response with repeated use) [1]. This finding contrasts with concerns regarding tolerance development observed with some β2-agonists during chronic administration. A significantly greater number of patients preferred salmefamol over salbutamol or orciprenaline during comparative treatment periods [1].

Tachyphylaxis Long-Term Efficacy Clinical Safety

Increased Lipophilicity and Structural Distinction from Salbutamol

Salmefamol is described as more lipophilic than salbutamol, a physicochemical property that contributes to its longer duration of action and potentially altered tissue distribution [1]. Structurally, salmefamol contains an N-aralkyl substitution (4-methoxy-α-methylphenethylamine moiety) that distinguishes it from the N-tert-butyl group of salbutamol. This structural modification is associated with enhanced β2-selectivity and prolonged receptor residency [2].

Lipophilicity Structure-Activity Relationship Physicochemical Properties

Optimal Research and Industrial Applications for Salmefamol Based on Quantified Differentiation Evidence


Preclinical Respiratory Pharmacology: Potent, Long-Acting β2-Agonist Tool Compound

Salmefamol is an ideal reference agonist for in vitro (isolated tracheal/bronchial smooth muscle) and in vivo (guinea pig, rat) respiratory studies where a potent (1.5× salbutamol), sustained-duration (6-8 hour effect), and highly β2-selective (10-50 fold) compound is required. Its documented lack of tachyphylaxis makes it suitable for chronic dosing protocols extending over months [1][2][3].

β2-Adrenoceptor Selectivity Profiling and Off-Target Screening

As one of the few β2-agonists demonstrating a clear 10-50 fold β2/β1 selectivity ratio in radioligand binding assays, salmefamol serves as a critical positive control for β2-selectivity screens and as a comparator when evaluating novel β2-agonists. Its well-characterized partial agonist/antagonist behavior in cardiac tissues provides a benchmark for assessing functional selectivity in new chemical entities [1].

Analytical Reference Standard and Method Development

Salmefamol's distinct physicochemical properties (increased lipophilicity, unique N-aralkyl substitution) and its status as a sister compound to salbutamol make it an excellent reference standard for chromatographic method development (HPLC, GC-MS) targeting β2-agonists, particularly in forensic, doping control, or residue analysis where differentiation from salbutamol is required [1][2].

Oral Formulation Development and Pharmacokinetic Modeling

The well-documented oral bioavailability of salmefamol, with defined pharmacokinetic parameters (peak plasma at 0.6-2.0 h, 40-50% FEV1 increase at 1-2 mg oral dose), supports its use as a model compound for developing oral β2-agonist formulations, extended-release systems, or in studies investigating intestinal absorption and first-pass metabolism of sympathomimetic amines [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Salmefamol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.